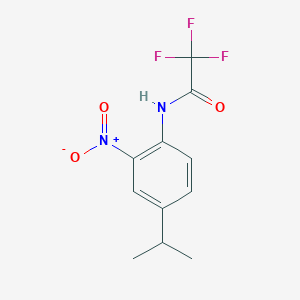

2,2,2-trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide

Description

2,2,2-Trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide is a fluorinated aromatic acetamide derivative characterized by a trifluoromethyl group attached to the acetamide nitrogen and a nitro substituent at the 2-position of the phenyl ring, along with an isopropyl group at the 4-position. The molecular formula is C₁₁H₁₀F₃N₂O₃, with a molar mass of 275.21 g/mol. This compound is hypothesized to act as an intermediate in the synthesis of bioactive molecules, though specific applications require further exploration.

Properties

Molecular Formula |

C11H11F3N2O3 |

|---|---|

Molecular Weight |

276.21 g/mol |

IUPAC Name |

2,2,2-trifluoro-N-(2-nitro-4-propan-2-ylphenyl)acetamide |

InChI |

InChI=1S/C11H11F3N2O3/c1-6(2)7-3-4-8(9(5-7)16(18)19)15-10(17)11(12,13)14/h3-6H,1-2H3,(H,15,17) |

InChI Key |

JCAMLYAKKPJZOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)NC(=O)C(F)(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2,2,2-trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide involves the reaction of 4-isopropyl-2-nitroaniline with trifluoroacetic anhydride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like methanol at room temperature for about 18 hours . The reaction mixture is then partitioned between ethyl acetate and brine, followed by purification to obtain the desired product.

Chemical Reactions Analysis

2,2,2-Trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Oxidation: The isopropyl group can be oxidized to a corresponding alcohol or ketone under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,2-Trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Nitro and Halogen Groups

(a) N-(2-Chloro-4-nitrophenyl)-2,2,2-trifluoroacetamide (CAS 95665-50-2)

- Molecular Formula : C₈H₄ClF₃N₂O₃

- Molar Mass : 268.58 g/mol

- Key Differences: Replaces the isopropyl group with a chlorine atom at the 4-position. The nitro group at the 2-position is retained, suggesting similar electronic effects but reduced steric hindrance compared to the target compound .

(b) 2,2,2-Trifluoro-N-(2-iodophenyl)acetamide

- Molecular Formula: C₈H₅F₃INO

- Molar Mass : 315.03 g/mol

- Key Differences: Features an iodine atom at the 2-position instead of nitro. Iodine’s heavy atom properties make this compound useful in crystallographic studies or as a radiolabeled probe.

Heterocyclic and Bulky Substituents

(a) 2,2,2-Trifluoro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide (CAS 332099-93-1)

- Molecular Formula : C₁₁H₇F₃N₂OS

- Molar Mass : 272.25 g/mol

- Key Differences : Incorporates a thiazole ring, introducing sulfur-based hydrogen bonding and π-stacking capabilities. The thiazole moiety may enhance biological activity, as seen in antimicrobial or kinase inhibitors, but reduces solubility compared to purely aromatic systems .

(b) 2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide (CAS 42011-48-3)

Electron-Withdrawing and Lipophilic Groups

(a) N-(4-Cyanophenyl)-2,2,2-trifluoroacetamide (CAS 62926-88-9)

- Molecular Formula : C₉H₅F₃N₂O

- Molar Mass : 214.14 g/mol

- Key Differences: Substitutes the nitro group with a cyano group. However, the absence of a nitro group may reduce stability in reducing environments .

(b) N-(4-Hydroxy-2-nitrophenyl)acetamide

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| Target Compound | C₁₁H₁₀F₃N₂O₃ | 275.21 | 4-Isopropyl, 2-nitro | High lipophilicity, metabolic stability |

| N-(2-Chloro-4-nitrophenyl)-TFA* | C₈H₄ClF₃N₂O₃ | 268.58 | 4-Chloro, 2-nitro | Smaller substituent, lower steric hindrance |

| 2,2,2-Trifluoro-N-(2-iodophenyl)acetamide | C₈H₅F₃INO | 315.03 | 2-Iodo | Heavy atom, crystallographic use |

| N-(4-Cyanophenyl)-TFA | C₉H₅F₃N₂O | 214.14 | 4-Cyano | High reactivity, reduced stability |

| N-(4-Hydroxy-2-nitrophenyl)acetamide | C₈H₈N₂O₄ | 196.16 | 4-Hydroxy, 2-nitro | Polar, lower metabolic stability |

*TFA = Trifluoroacetamide

Biological Activity

2,2,2-Trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C11H11F3N2O3

- Molecular Weight : 276.212 g/mol

- LogP : 3.8152 (indicating moderate lipophilicity)

- Polar Surface Area (PSA) : 74.92 Ų

These properties suggest that the compound may exhibit significant interactions with biological membranes and proteins, potentially influencing its bioactivity.

The biological activity of 2,2,2-trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : It could act on various receptors, altering signaling pathways that regulate cell function.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens, possibly through disruption of bacterial cell membranes or interference with metabolic functions.

Antimicrobial Properties

A study evaluated the antimicrobial efficacy of various derivatives of nitrophenyl acetamides, including 2,2,2-trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 2,2,2-Trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide | 12.5 | Staphylococcus aureus |

| 25 | Escherichia coli | |

| 6.25 | Pseudomonas aeruginosa |

These results suggest that the compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria.

Case Studies

-

Study on Anticancer Activity : A recent study investigated the effects of various nitrophenyl derivatives on cancer cell lines. The results indicated that 2,2,2-trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide induced apoptosis in breast cancer cells by increasing intracellular calcium levels through P2RX4 receptor activation.

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- Observations : Increased caspase-3 activity and DNA fragmentation were noted at concentrations above 10 µM.

-

Environmental Impact Assessment : Research has also focused on the biodegradation of nitrophenol derivatives in environmental settings. Bacillus species have been identified as effective agents in degrading compounds similar to 2,2,2-trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide.

- Bacterial Strains Used : Bacillus subtilis and Bacillus cereus

- Degradation Rate : Approximately 70% degradation within two weeks under aerobic conditions.

Q & A

Q. Table 1: Key Spectral Markers for Structural Confirmation

| Technique | Functional Group | Marker | Reference |

|---|---|---|---|

| 1H NMR | Aromatic protons | Multiplet at δ 7.5–8.5 ppm | |

| 19F NMR | Trifluoromethyl (-CF3) | Singlet at δ -75 ppm | |

| IR | Nitro group (─NO2) | Peaks at 1520 cm⁻¹ and 1350 cm⁻¹ |

Q. Table 2: Common Contradictions in Biological Data and Solutions

| Contradiction | Resolution Strategy | Reference |

|---|---|---|

| Variable IC50 across cell lines | Use isogenic cell lines; control for efflux pumps | |

| Poor correlation between in vitro/in vivo activity | Optimize pharmacokinetics (e.g., logP adjustment) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.